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Compound of Interest

Compound Name: Azemiopsin

Cat. No.: B12378522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functional characterization of

Azemiopsin, a selective peptide antagonist of muscle-type nicotinic acetylcholine receptors

(nAChRs), using the Xenopus laevis oocyte expression system and two-electrode voltage

clamp (TEVC) electrophysiology.

Introduction
Azemiopsin, a polypeptide isolated from the venom of the Fea's viper (Azemiops feae), has

been identified as a potent and selective inhibitor of muscle-type nAChRs.[1][2][3][4] This

property makes it a valuable pharmacological tool for studying the structure and function of

these receptors and a potential lead compound for the development of novel muscle relaxants.

The Xenopus oocyte expression system is a robust and widely used platform for the

heterologous expression of ion channels and receptors, allowing for detailed

electrophysiological analysis.[5] This document outlines the protocols for expressing nAChRs in

Xenopus oocytes and characterizing the inhibitory activity of Azemiopsin using TEVC.

Quantitative Data Summary
The inhibitory potency of Azemiopsin has been quantified against various nAChR subtypes.

The following table summarizes the key findings from published studies.
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Receptor Subtype
Agonist and
Concentration

Azemiopsin IC50 Reference

Human Muscle-type

nAChR (adult,

α1β1εδ)

Acetylcholine 0.44 ± 0.1 µM [2][6]

Human Muscle-type

nAChR (fetal, α1β1γδ)
Acetylcholine 1.56 ± 0.37 µM [2][6]

Mouse Muscle-type

nAChR (α1β1εδ)

30 µM Acetylcholine

(EC100)
~19 nM [1][3]

Human Neuronal

nAChR (α7)

10 µM Acetylcholine

(EC50)
~3 µM [1][3]

Human Neuronal

nAChR (α7)
Acetylcholine 22 ± 2 µM [2][6]

Torpedo nAChR
α-bungarotoxin

competition
0.18 ± 0.03 µM [2][6]

Signaling Pathway of Azemiopsin at the Nicotinic
Acetylcholine Receptor
Azemiopsin functions as a competitive antagonist at the nicotinic acetylcholine receptor. It

binds to the acetylcholine binding sites on the extracellular domain of the receptor, thereby

preventing the binding of the endogenous agonist, acetylcholine. This inhibition blocks the

conformational change required for channel opening, thus preventing the influx of cations

(primarily Na+ and K+) and subsequent cell membrane depolarization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

